molecular formula C9H7N3O B13126174 2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B13126174
M. Wt: 173.17 g/mol
InChI Key: BOFWLRKKDWLYAW-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both hydroxymethyl and carbonitrile groups in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with glyoxal, followed by cyclization and subsequent functionalization to introduce the hydroxymethyl and carbonitrile groups .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation. The compound’s structure allows it to form covalent bonds with target proteins, thereby disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-3-7-1-2-9-11-8(6-13)5-12(9)4-7/h1-2,4-5,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFWLRKKDWLYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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